molecular formula C14H10F4O B8727186 (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanol CAS No. 39768-86-0

(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanol

Cat. No. B8727186
CAS RN: 39768-86-0
M. Wt: 270.22 g/mol
InChI Key: XYMORTGEMACCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanol is a useful research compound. Its molecular formula is C14H10F4O and its molecular weight is 270.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

39768-86-0

Product Name

(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanol

Molecular Formula

C14H10F4O

Molecular Weight

270.22 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C14H10F4O/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8,13,19H

InChI Key

XYMORTGEMACCDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.00 g (5.71 mmol) of 4-bromofluorobenzene were dissolved in 10 ml of tetrahydrofuran at −78° C. Addition of 2.2 ml (6.86 mmol) of a 1.6N solution of n-butyllithium in hexane was followed by stirring for 15 min, and then 1.26 g (6.86 mmol) of trifluoro-p-tolualdehyde dissolved in 10 ml of tetrahydrofuran were added dropwise. The mixture was stirred at −78° C. for 1 h and then at RT for 1 h. The reaction solution was mixed with water and dichloromethane, and the phases were separated. The aqueous phase was extracted with dichloromethane, and the combined organic phases were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate and filtered, and the solvents were removed in vacuo. The crude product was purified by preparative HPLC (mobile phase: acetonitrile-water gradient). 1.02 g (66% of theory) of the title compound were obtained.
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